molecular formula C20H21BrN6O4 B10894039 [4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone

[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone

Cat. No.: B10894039
M. Wt: 489.3 g/mol
InChI Key: JWTMWHWRDUHUIA-UHFFFAOYSA-N
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Description

[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a bromobenzyl group, a nitropyrazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the bromobenzyl group through nucleophilic substitution. The nitropyrazole moiety is then incorporated via a condensation reaction, and finally, the oxazole ring is formed through cyclization. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromobenzyl group can be substituted with other functional groups through nucleophilic substitution.

    Substitution: The piperazine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromobenzyl group can lead to various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone include:

  • [4-(3-chlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone
  • [4-(3-fluorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone
  • [4-(3-methylbenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21BrN6O4

Molecular Weight

489.3 g/mol

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-[5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C20H21BrN6O4/c1-14-18(13-26-12-17(10-22-26)27(29)30)19(23-31-14)20(28)25-7-5-24(6-8-25)11-15-3-2-4-16(21)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3

InChI Key

JWTMWHWRDUHUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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